Cas no 1806817-75-3 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile)

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C9H8ClF2N3/c10-4-5-3-6(1-2-13)15-8(7(5)14)9(11)12/h3,9H,1,4,14H2
- InChIKey: KVRNQYGZUZWRDK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(CC#N)N=C(C(F)F)C=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029064544-1g |
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile |
1806817-75-3 | 97% | 1g |
$1,460.20 | 2022-03-31 |
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報
Introduction to 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806817-75-3)
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806817-75-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique combination of functional groups, including an amino group, a chloromethyl substituent, and a difluoromethyl moiety, makes it a versatile building block for the development of novel therapeutic agents.
The significance of 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of the amino group at the 3-position and the chloromethyl group at the 4-position allows for further functionalization, enabling chemists to tailor its properties for specific pharmacological targets. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making this compound particularly valuable in the design of small-molecule drugs.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated compounds into drug candidates. The difluoromethyl group, in particular, has been extensively studied due to its ability to improve pharmacokinetic profiles and reduce susceptibility to degradation by metabolic enzymes. The incorporation of this moiety into 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile exemplifies the growing trend toward designing molecules with enhanced biological activity and durability.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactive sites on 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile, researchers can develop targeted inhibitors that disrupt aberrant signaling pathways. Recent studies have demonstrated the efficacy of pyridine-based kinase inhibitors in preclinical trials, highlighting the potential of this compound as a key intermediate in oncology drug development.
The chloromethyl group at the 4-position of 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile provides an additional layer of reactivity that can be exploited for further derivatization. This functional handle allows for the introduction of diverse pharmacophores, enabling the creation of libraries of compounds with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.
The acetonitrile moiety at the 6-position contributes to the overall solubility and stability of the compound, making it more amenable to various synthetic transformations. This feature is particularly important in pharmaceutical applications where solubility can significantly impact drug delivery and bioavailability. The combination of these structural elements makes 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile a multifaceted tool for medicinal chemists seeking to develop innovative therapeutic strategies.
Recent advancements in computational chemistry have also enhanced our ability to predict and optimize the properties of compounds like 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile. Machine learning algorithms can analyze large datasets to identify structural motifs that correlate with biological activity, thereby guiding synthetic efforts toward more effective drug candidates. These computational tools are increasingly being integrated into drug discovery pipelines, accelerating the development process and reducing costs.
The versatility of 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile extends beyond kinase inhibition; it has also shown promise in other therapeutic areas such as antiviral and anti-inflammatory drug development. For instance, pyridine derivatives have been explored as inhibitors of viral proteases and enzymes involved in inflammatory pathways. The unique structural features of this compound make it an attractive candidate for designing molecules that can modulate these pathways effectively.
In conclusion, 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806817-75-3) represents a significant advancement in pharmaceutical chemistry due to its multifunctional nature and broad applicability. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic targets and methodologies, compounds like this are poised to play an increasingly critical role in developing next-generation medicines.
1806817-75-3 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile) 関連製品
- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)
- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)
- 2228089-62-9(2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid)
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)
- 1805179-97-8(Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)
- 1216698-02-0(N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 853749-74-3(3-(furan-2-yl)-6-(E)-2-(4-methoxyphenyl)ethenyl-1,2,4triazolo3,4-b1,3,4thiadiazole)
- 2229424-27-3(3-(4-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid)



